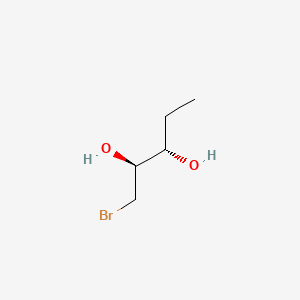

(2S,3S)-1-bromopentane-2,3-diol

Descripción

(2S,3S)-1-Bromopentane-2,3-diol is a brominated vicinal diol characterized by a five-carbon backbone (pentane), hydroxyl groups at the second and third positions, and a bromine atom at the terminal carbon. Brominated diols are of interest in organic synthesis and medicinal chemistry due to the bromine atom’s role as a leaving group, enabling nucleophilic substitutions or cyclization reactions.

Propiedades

Número CAS |

101221-90-3 |

|---|---|

Fórmula molecular |

C5H11BrO2 |

Peso molecular |

183.045 |

Nombre IUPAC |

(2S,3S)-1-bromopentane-2,3-diol |

InChI |

InChI=1S/C5H11BrO2/c1-2-4(7)5(8)3-6/h4-5,7-8H,2-3H2,1H3/t4-,5+/m0/s1 |

Clave InChI |

GLSCQKMWOKAZAJ-CRCLSJGQSA-N |

SMILES |

CCC(C(CBr)O)O |

Sinónimos |

[2S,3S,(+)]-1-Bromo-2,3-pentanediol |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S)-1-bromopentane-2,3-diol typically involves the bromination of 2,3-pentanediol. One common method is the reaction of 2,3-pentanediol with hydrobromic acid (HBr) under controlled conditions. The reaction is carried out at low temperatures to ensure the selective formation of the desired stereoisomer.

Industrial Production Methods: In industrial settings, the production of (2S,3S)-1-bromopentane-2,3-diol can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Análisis De Reacciones Químicas

Types of Reactions: (2S,3S)-1-bromopentane-2,3-diol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of diols.

Oxidation Reactions: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction Reactions: The compound can be reduced to form alkanes or alcohols.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

Substitution: 2,3-pentanediol.

Oxidation: 2,3-pentanedione.

Reduction: 2,3-pentanediol or pentane.

Aplicaciones Científicas De Investigación

Chemistry: (2S,3S)-1-bromopentane-2,3-diol is used as a chiral building block in the synthesis of complex organic molecules. It is particularly valuable in the preparation of enantiomerically pure compounds.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving chiral substrates. It serves as a model compound to understand the stereoselectivity of various enzymes.

Medicine: The compound is used in the synthesis of pharmaceutical intermediates. Its chiral nature makes it a key component in the development of drugs with specific stereochemical requirements.

Industry: In industrial applications, (2S,3S)-1-bromopentane-2,3-diol is used in the production of fine chemicals and agrochemicals. Its reactivity and chiral properties make it a versatile intermediate in various chemical processes .

Mecanismo De Acción

The mechanism of action of (2S,3S)-1-bromopentane-2,3-diol involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the compound to form new bonds with other molecules. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity in chemical reactions .

Comparación Con Compuestos Similares

Structural Comparison with Similar Compounds

Substituent and Functional Group Variations

- (2S,3S)-4-Methyl-1-phenylpentane-2,3-diol (): This Streptomyces-derived diol shares the (2S,3S) configuration and pentane backbone but substitutes bromine with a phenyl group at position 1 and a methyl group at position 4. The phenyl group enhances aromatic interactions in biological systems, while the methyl group increases hydrophobicity.

(2R,3R)-Butane-2,3-diol () :

A shorter-chain diol (four carbons) with anti-inflammatory properties. The absence of bromine and shorter chain reduces lipophilicity compared to the pentane backbone of the target compound. Stereochemical differences (2R,3R vs. 2S,3S) may also affect enzyme binding or metabolic pathways .

Chain Length and Stereochemical Impact

- Hexane vs. Pentane Backbones :

Compounds like (2S,3S,4S)-4-methyl-1-phenylhexane-2,3-diol () have longer carbon chains, increasing molecular weight and lipophilicity. The pentane chain in (2S,3S)-1-bromopentane-2,3-diol balances solubility and membrane permeability, making it more versatile in pharmaceutical applications than longer analogs .

Anti-Inflammatory Potential

While (2S,3S)-1-bromopentane-2,3-diol’s bioactivity remains unstudied, structurally related diols like xenocyloin B () show significant anti-inflammatory effects by inhibiting inducible nitric oxide synthase (iNOS) in macrophages. The bromine atom may alter cytotoxicity or enhance binding affinity to inflammatory targets compared to hydroxyl or methyl groups .

Comparative Data Table

Research Findings and Implications

- Structural Insights : The bromine substituent in (2S,3S)-1-bromopentane-2,3-diol offers unique reactivity for synthetic chemistry, contrasting with the biological focus of phenyl/methyl-substituted diols.

- Biological Gaps: Further studies are needed to evaluate its pharmacological profile, leveraging precedents from anti-inflammatory diols like xenocyloin B .

- Analytical Relevance : Unlike wine-associated diols (), brominated analogs may require specialized chromatographic methods due to higher polarity and reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.